molecular formula C12H20N2 B13040624 (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine

(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine

Cat. No.: B13040624
M. Wt: 192.30 g/mol
InChI Key: CUGFGTWPUAZCMS-LLVKDONJSA-N
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Description

(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzaldehyde and ethane-1,2-diamine.

    Condensation Reaction: The aldehyde group of 4-tert-butylbenzaldehyde reacts with ethane-1,2-diamine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the desired diamine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst to reduce the imine intermediate.

    Solvent-Free Reactions: Employing solvent-free conditions to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The diamine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include amine oxides, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine: Characterized by the presence of a tert-butyl group and ethane-1,2-diamine moiety.

    4-(1-(Tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine: Contains a pyrazole ring and pyridine moiety.

    3-(Tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Features a pyrazole ring and methoxybenzyl group.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the tert-butyl group and ethane-1,2-diamine moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

(1S)-1-(4-tert-butylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C12H20N2/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11H,8,13-14H2,1-3H3/t11-/m1/s1

InChI Key

CUGFGTWPUAZCMS-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](CN)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CN)N

Origin of Product

United States

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